molecular formula C11H13FO2 B7937877 3-(3-Fluoro-5-methylphenyl)oxolan-3-ol

3-(3-Fluoro-5-methylphenyl)oxolan-3-ol

Cat. No.: B7937877
M. Wt: 196.22 g/mol
InChI Key: AXBTZQQNHBHHDV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
3-(3-Fluoro-5-methylphenyl)oxolan-3-ol is a tetrahydrofuran (oxolan) derivative substituted at the 3-position with a hydroxyl group and a 3-fluoro-5-methylphenyl aromatic ring. Its molecular formula is C₁₁H₁₃FO₂, and its structure combines a cyclic ether backbone with halogenated and alkylated aromatic substituents.

Properties

IUPAC Name

3-(3-fluoro-5-methylphenyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-8-4-9(6-10(12)5-8)11(13)2-3-14-7-11/h4-6,13H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBTZQQNHBHHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Comparative Overview of Key Compounds
Compound Name CAS Number Purity/Status Key Substituents Potential Applications
3-(3-Fluoro-5-methylphenyl)oxolan-3-ol 175202-48-9 [8] 97%, Discontinued 3-Fluoro-5-methylphenyl, hydroxyl Laboratory synthesis [2,8,10]
2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)-oxolan-3-ol Not provided [5] N/A Purine, hydroxymethyl, hydroxyl Biochemical research [5]
Clofarabine 123318-82-1 [9] Research use only Fluorine, amino, hydroxymethyl Anticancer drug [9]
3-Fluoro-4-methoxyaniline 366-99-4 [4] Commercial Fluoro, methoxy, amine Pharmaceutical intermediates [4]
Key Observations

Functional Group Diversity: The target compound features halogenated aromatic and hydroxyl groups, contrasting with clofarabine’s nucleoside-like structure (fluorine, amino, hydroxymethyl) [9]. 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)-oxolan-3-ol shares the oxolan backbone but incorporates a purine ring, suggesting nucleic acid-related applications [5].

In contrast, the discontinued status of this compound implies unresolved challenges in efficacy, stability, or synthesis [8,10]. 3-Fluoro-4-methoxyaniline () demonstrates the importance of fluorine and methoxy groups in aromatic amines for drug development.

Synthetic Accessibility :

  • The target compound’s discontinuation contrasts with commercially available analogues like 3-Fluoro-4-methoxyaniline, suggesting higher complexity in its synthesis or purification [4,8].

Research Findings and Limitations

  • Bioavailability and Metabolism : While flavan-3-ols () are studied for their pharmacokinetics, fluorinated oxolan derivatives lack comparable data, limiting insights into their biological behavior.
  • Structural-Activity Relationships (SAR) : The hydroxyl and fluorine groups in the target compound may influence electronic properties and hydrogen bonding, but absent experimental data (e.g., solubility, logP) preclude definitive SAR conclusions.

Critical Analysis of Evidence

  • Data Discrepancies : Conflicting CAS numbers for the target compound underscore the need for rigorous verification in chemical databases.
  • Knowledge Gaps: No evidence details synthesis routes, spectral data, or biological assays for this compound, highlighting opportunities for future research.

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